molecular formula C10H15NO B13054513 (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL

Cat. No.: B13054513
M. Wt: 165.23 g/mol
InChI Key: KYOUUIAOUIQRGD-SCZZXKLOSA-N
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Description

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (1R,2R) configuration allows for specific interactions with chiral environments, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m1/s1

InChI Key

KYOUUIAOUIQRGD-SCZZXKLOSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

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